Perfluorooctyl iodide

描述

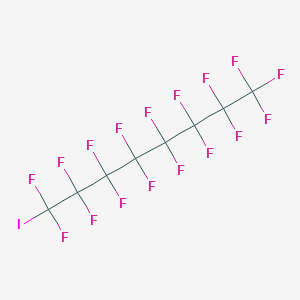

Perfluorooctyl iodide (PFOI; CAS 507-63-1, molecular formula C8F17I, molecular weight 545.96 g/mol) is a fully fluorinated alkyl iodide with an eight-carbon backbone . It is widely used as a precursor in organic fluorine chemistry for synthesizing fluorinated surfactants, polymers, and pharmaceutical intermediates . PFOI’s terminal iodide group confers high reactivity, enabling halogen bonding and nucleophilic substitution reactions critical for constructing ionic liquid crystals and fluorinated materials .

Studies highlight its environmental and biological significance. For instance, PFOI stimulates steroidogenesis in H295R human adrenocortical cells via a cAMP-dependent pathway, distinct from structurally similar perfluorooctanoic acid (PFOA) . It also exhibits estrogen-like activity in male medaka fish, inducing hepatic vitellogenin production at sublethal concentrations .

准备方法

Synthetic Routes and Reaction Conditions: Perfluorooctyl iodide can be synthesized through the telomerization process, which involves the reaction of tetrafluoroethylene with iodine and a suitable initiator. The reaction typically occurs under controlled conditions of temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized equipment to handle the highly reactive and volatile nature of the reactants. The process includes steps such as purification and distillation to obtain high-purity this compound .

化学反应分析

Reductive Degradation in UV/Sulfite + Iodide Systems

Perfluorooctyl iodide undergoes rapid reductive degradation in UV/sulfite + iodide (UV/S + I) systems. Hydrated electrons (e<sub>aq</sub><sup>−</sup>) drive defluorination and C–I bond cleavage (Table 2) .

Table 2: Degradation Efficiency of this compound Analogs

-

Reaction Pathways :

Environmental and Redox Behavior

This compound participates in redox cycles involving reactive iodine species (RIS):

-

Oxidation : Forms I<sub>2</sub>, I<sub>2</sub><sup>- −</sup>, and I<sub>3</sub><sup>−</sup>, which scavenge e<sub>aq</sub><sup>−</sup> but are rapidly reduced back to I<sup>−</sup> by sulfite (SO<sub>3</sub><sup>2−</sup>) :

-

Defluorination Limit : Up to 83% deF% achieved for PFBS analogs, with parent compound decay as the rate-limiting step .

Degradation Challenges and Innovations

科学研究应用

Synthesis Overview

PFOI can be synthesized through several methods, including:

- Electrochemical Fluorination : This method allows the incorporation of iodine into the carbon chain.

- Telomerization Reactions : Involving the reaction of perfluoroalkenes with iodinated compounds.

2.1. PFAS Degradation

PFOI is significant in the context of per- and polyfluoroalkyl substances (PFAS), known for their persistence in the environment. Recent studies have demonstrated that PFOI can enhance the degradation of other PFAS compounds through advanced oxidation processes.

2.2. Surface Treatment

PFOI is utilized as a raw material for surfactants and surface protection products. Its hydrophobic and oleophobic properties allow it to be used in coatings that resist water, oil, and grease.

3.1. Endocrine Disruption Studies

Research has shown that perfluorinated compounds, including PFOI, can exhibit estrogenic activities, affecting hormone regulation in biological systems. A study highlighted that fluorinated iodine alkanes could promote cell proliferation in breast cancer cell lines, indicating potential implications for endocrine disruption .

3.2. Thyroid Function Studies

PFOI's structural similarity to thyroid hormones has led to investigations into its effects on thyroid function. It has been observed that certain PFAS can disrupt iodide uptake in thyroid cells, which is crucial for hormone synthesis .

4.1. Case Study on PFAS Degradation

A study conducted by Liu et al. demonstrated the effectiveness of combining UV light with iodide in degrading PFAS compounds, including PFOI itself. The results indicated a significant reduction in PFAS concentrations when iodide was included in the treatment process .

4.2. Estrogenic Activity Assessment

In vitro assays have been performed to assess the estrogenic effects of PFOI compared to other fluorinated compounds. The findings suggested that while some compounds showed significant activity, PFOI's effects were dependent on its structural features and chain length .

作用机制

The mechanism by which perfluorooctyl iodide exerts its effects involves its interaction with various molecular targets and pathways. For example, it has been shown to stimulate steroidogenesis in human adrenocortical carcinoma cells by affecting the levels of aldosterone, cortisol, 17beta-estradiol, and testosterone . The compound’s perfluorinated carbon chain allows it to interact with lipid bilayers and proteins, influencing cellular processes and signaling pathways .

相似化合物的比较

Comparison with Similar Perfluoroalkyl Iodides

Perfluoroalkyl iodides (PFAIs) share a common RF-I structure but differ in chain length, branching, and terminal functional groups. Below is a systematic comparison of PFOI with homologs and derivatives:

Table 1: Structural and Physical Properties

Key Research Findings

Reactivity : PFOI’s iodide group facilitates strong N–H···I hydrogen bonds (H···I distance: 2.62–2.75 Å) in triazolinium salts, stabilizing crystal structures .

Toxicity Mechanism : Unlike PFOA, PFOI upregulates steroidogenic genes (e.g., CYP17, CYP19) via adenylate cyclase activation, increasing cAMP levels by 2.5-fold at 100 μM .

Environmental Degradation: PFOI may degrade to perfluorooctanoic acid (PFOA) under oxidative conditions, contributing to long-term contamination .

生物活性

Perfluorooctyl iodide (PFOI) is a member of the perfluoroalkyl iodides, characterized by a fully fluorinated carbon chain ending with an iodine atom. Its unique properties, including high thermal stability and low surface tension, make it a compound of interest in various chemical and biological applications. This article explores the biological activity of PFOI, focusing on its endocrine-disrupting effects, mechanisms of action, and implications for human health and the environment.

- Chemical Formula : CFI

- Molecular Weight : 425.07 g/mol

- Physical State : Liquid at room temperature

- Solubility : Low solubility in water; soluble in organic solvents

Biological Activity Overview

Research indicates that PFOI exhibits significant biological activity, particularly as an endocrine disruptor. The primary effects observed include:

- Disruption of Steroidogenesis : PFOI has been shown to stimulate steroid hormone production in human adrenocortical carcinoma cells (H295R). It activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels and enhanced synthesis of hormones such as cortisol and aldosterone .

- Estrogenic Effects : Studies have demonstrated that PFOI can promote the proliferation of breast cancer cells (MCF-7) and induce estrogen-responsive gene expression, indicating potential estrogenic activity .

The biological effects of PFOI are primarily mediated through its interaction with cellular signaling pathways:

-

Activation of Adenylate Cyclase :

- PFOI increases adenylate cyclase activity, resulting in elevated cAMP levels.

- This cascade enhances the expression of steroidogenic genes, leading to increased hormone production.

- Estrogen Receptor Interaction :

Case Study 1: Steroidogenesis in H295R Cells

A study assessed the effects of PFOI on steroid hormone production in H295R cells. Treatment with 100 μM PFOI resulted in:

- Increased levels of cortisol and aldosterone.

- Decreased testosterone production.

- Upregulation of ten steroidogenic genes involved in hormone synthesis .

| Hormone | Control Level (ng/mL) | PFOI Treatment Level (ng/mL) |

|---|---|---|

| Cortisol | 50 | 120 |

| Aldosterone | 30 | 80 |

| Testosterone | 40 | 20 |

Case Study 2: Estrogenic Activity

In vitro assays demonstrated that PFOI promotes MCF-7 cell proliferation and upregulates estrogen-responsive genes. The results indicated a correlation between the length of the perfluorinated chain and estrogenic potency .

| Compound | Cell Proliferation (%) | Estrogenic Response (Relative Units) |

|---|---|---|

| PFOI | 150 | 3.5 |

| PFHxI | 120 | 2.8 |

| Control | 100 | 1.0 |

Environmental and Health Implications

The biological activity of PFOI raises concerns regarding its potential impact on human health and ecosystems:

- Endocrine Disruption : The ability to disrupt steroidogenesis suggests that exposure to PFOI could lead to hormonal imbalances, affecting reproductive health and development.

- Bioaccumulation Potential : As a perfluorinated compound, PFOI is resistant to degradation and may accumulate in living organisms, posing risks to wildlife and humans through food chains .

常见问题

Basic Research Questions

Q. How can researchers accurately measure the physicochemical properties of perfluorooctyl iodide (e.g., density, refractive index) in laboratory settings?

- Methodological Answer : Use calibrated instruments such as a digital densitometer for density measurements (e.g., reported as 2.067 g/mL at 20°C) and a refractometer for refractive index (n20/D 1.329) under controlled temperature conditions . For purity verification, combine gas chromatography (GC) with mass spectrometry (MS) to detect impurities, ensuring ≥98% purity as specified for pharmaceutical intermediates .

Q. What safety protocols are critical when handling this compound in synthesis or purification processes?

- Methodological Answer : Implement strict light-sensitive storage (amber glassware, inert atmosphere) due to its photosensitivity . Follow peroxide-forming chemical guidelines: regularly inspect containers for crystal formation, use inhibitors during distillation, and avoid solo high-risk procedures (e.g., distillation) . Training on emergency protocols for iodide exposure (e.g., skin/eye contact) is mandatory .

Q. How should researchers design experiments to synthesize this compound derivatives (e.g., perfluorooctyl bromide) for pharmaceutical intermediates?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) for nucleophilic substitution of iodide with bromine. Monitor reaction progress via ¹⁹F NMR to track fluorine environment changes . Validate product purity using elemental analysis and X-ray crystallography, referencing CAS 507-63-1 specifications .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in environmental persistence data for this compound under varying conditions?

- Methodological Answer : Conduct accelerated degradation studies using UV irradiation or advanced oxidation processes (AOPs) to simulate long-term environmental behavior. Compare degradation kinetics via LC-MS/MS and quantify iodide release using ion chromatography. Cross-reference findings with Stockholm Convention exemptions (expiring 2036) to assess regulatory relevance .

Q. How can researchers evaluate the estrogenic effects of this compound in aquatic models, and what controls are necessary?

- Methodological Answer : Use in vivo assays with male medaka (Oryzias latipes), measuring hepatic vitellogenin induction via ELISA. Include positive controls (e.g., 17β-estradiol) and negative controls (solvent-only exposure). Validate dose-response relationships statistically and compare to Wang et al. (2011) findings on endocrine disruption .

Q. What strategies mitigate batch variability in this compound-based fluorocarbon coatings for nanotechnology applications?

- Methodological Answer : Standardize synthesis protocols using metal-assisted etching (e.g., gold nanoparticles with HF/H₂O₂) to control surface nanostructure dimensions. Characterize coatings via SEM/EDS and XPS to verify uniformity. Optimize post-etching treatment (e.g., KI solution for gold removal) to minimize contamination .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Apply density functional theory (DFT) to simulate reaction intermediates and transition states. Validate models against experimental kinetic data (e.g., Arrhenius plots for halogen exchange reactions). Use software like Gaussian or ORCA for electronic structure analysis, focusing on C-I bond dissociation energies .

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F17I/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXGJTSJUKTDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060147 | |

| Record name | Perfluorooctyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light pink solid or liquid; mp = 25 deg C; [Acros Organics MSDS] | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

507-63-1 | |

| Record name | Perfluorooctyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluoro-1-iodooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072985Y799 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。